Yibeinoside B
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Overview
Description
Yibeinoside B is a natural product that has been isolated from the roots of the Yibeinong plant. It belongs to the family of triterpenoids and has been found to have various biological activities.
Scientific Research Applications
LC–MS/MS Analysis in Traditional Chinese Medicine
Yibeinoside B, along with other steroidal alkaloids, has been identified as a key compound in distinguishing between different species of Fritillaria, a traditional Chinese medicine used for treating cough and phlegm. Advanced techniques like ultra-high-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC–ESI–MS/MS) have been developed to quantify these alkaloids, including yibeinoside B, for quality control and authentication purposes in traditional Chinese medicine (Zhu et al., 2023).
Biological Activities in Salvia Species
While not directly focused on Yibeinoside B, research into the constituents of Salvia species, which are known for their medicinal properties, includes the study of similar compounds. This research explores the biological activities of these compounds, contributing to a broader understanding of the pharmacological potential of natural products, including those related to Yibeinoside B (Wu et al., 2012).
Network Pharmacology in Traditional Chinese Medicine
In the realm of traditional Chinese medicine, network pharmacology-based studies, such as those examining the Yiganling capsule for Hepatitis B treatment, involve the identification and analysis of active compounds, which could potentially include Yibeinoside B or related compounds. These studies aim to understand the multi-target, multi-pharmacological effects of herbal medicines (Lu et al., 2020).
properties
CAS RN |
150134-44-4 |
---|---|
Product Name |
Yibeinoside B |
Molecular Formula |
C33H53NO7 |
Molecular Weight |
575.8 g/mol |
IUPAC Name |
(1R,2S,6S,9S,10R,11R,14S,15S,18S,20S,23R,24S)-6,10,23-trimethyl-20-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one |
InChI |
InChI=1S/C33H53NO7/c1-16-4-7-26-17(2)19-5-6-20-21(23(19)14-34(26)13-16)11-24-22(20)12-27(36)25-10-18(8-9-33(24,25)3)40-32-31(39)30(38)29(37)28(15-35)41-32/h16-26,28-32,35,37-39H,4-15H2,1-3H3/t16-,17+,18-,19-,20+,21+,22-,23+,24-,25+,26-,28+,29+,30-,31+,32+,33+/m0/s1 |
InChI Key |
BSSXNTZKMOAXRA-MXXYQIINSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@H]([C@@H]3CC[C@@H]4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C |
SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
Canonical SMILES |
CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C |
synonyms |
yibeinoside B |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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